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Introduction
Saquayamycin C is a member of the angucycline class of antibiotics, a diverse family of

polyketide natural products known for their significant biological activities.[1][2] First isolated

from the culture broth of Streptomyces nodosus MH190-16F3, Saquayamycin C, along with its

analogues (A, B, and D), has demonstrated notable antimicrobial and antitumor properties.[1]

Specifically, it exhibits inhibitory effects against Gram-positive bacteria and both adriamycin-

sensitive and adriamycin-resistant P388 leukemia cells.[1] Further studies have reported its

isolation from Streptomyces spp. PAL114, a strain from Saharan soil, which showed strong

activity against Candida albicans M3 and Bacillus subtilis ATCC 6633.[2]

This technical guide provides a comprehensive overview of the available scientific information

on Saquayamycin C. Due to the limited publicly available data specifically for Saquayamycin
C, this document leverages detailed information from its closely related and better-

characterized analogues, Saquayamycin A and B, to provide a thorough understanding of this

compound class.

Chemical Structure and Physicochemical Properties
Saquayamycins are glycosides of aquayamycin, featuring a benz[a]anthracene core.[1] While

the precise structure of Saquayamycin C is not readily available in public databases, its CAS

number is 99260-70-5.[3] A safety data sheet associated with this CAS number indicates a
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molecular formula of C43H52O16 and a molecular weight of 824.86 g/mol .[3] This differs

slightly from Saquayamycin A (C43H48O16), suggesting a higher degree of saturation in the

Saquayamycin C structure.[4]

For comparative purposes, the detailed structures and physicochemical properties of

Saquayamycin A and a related compound are presented below.

Table 1: Physicochemical Properties of Saquayamycin A

Property Value Source(s)

Molecular Formula C43H48O16 [4]

Molecular Weight 820.8 g/mol [4]

Exact Mass 820.29423544 Da [4]

Appearance Orange-red solid [5]

Solubility Soluble in methanol, DMSO General for angucyclines

UV-Vis max Data not available for C

IR (KBr) cm-1 Data not available for C

Note: Specific spectral data for Saquayamycin C is not available in the reviewed literature.

The structure of Saquayamycin A is provided for reference.

Diagram 1: General Chemical Scaffold of Saquayamycins

Caption: General structure of the Saquayamycin family.

Biological Activity
Saquayamycin C has been reported to possess both antimicrobial and anticancer activities.[1]

[2] While specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC

(minimum inhibitory concentration) values for Saquayamycin C are not detailed in the

accessible literature, the activities of its analogues provide insight into the potential potency of

this compound class.
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Table 2: Reported Biological Activities of Saquayamycin Analogues

Compound Activity Type
Cell Line /
Organism

Reported
Value (µM)

Source(s)

Saquayamycin A Cytotoxic
PC3 (prostate

cancer)
GI50 = 0.015 [5]

Saquayamycin B Cytotoxic
PC3 (prostate

cancer)
GI50 = 0.0075 [5]

Saquayamycin B Cytotoxic
H460 (lung

cancer)
GI50 = 3.9 [5]

Saquayamycin H Cytotoxic
H460 (lung

cancer)
GI50 = 3.3 [5]

Saquayamycin J Cytotoxic
PC3 (prostate

cancer)
GI50 = 0.012 [5]

Saquayamycin K Cytotoxic
PC3 (prostate

cancer)
GI50 = 0.018 [5]

Experimental Protocols
Isolation and Purification of Saquayamycins
The following is a generalized protocol based on the methodologies described for the isolation

of saquayamycins from Streptomyces species.[2][6]

Fermentation: A seed culture of Streptomyces spp. is prepared in a suitable liquid medium

(e.g., ISP-2 broth) and incubated at 30°C for 4 days with shaking. This is then used to

inoculate a larger production culture, which is fermented under similar conditions for an

extended period (e.g., 7-10 days) to allow for the production of secondary metabolites.

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant.

The cell-free supernatant is then extracted with an equal volume of an organic solvent,

typically dichloromethane. The organic phase, containing the saquayamycins, is collected.
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Concentration: The organic extract is concentrated to dryness using a rotary evaporator

under reduced pressure at a temperature below 40°C.

Purification: The crude extract is redissolved in a minimal amount of methanol and subjected

to purification by High-Performance Liquid Chromatography (HPLC). A reverse-phase

column (e.g., C18) is commonly used with a gradient elution system of water and methanol

or acetonitrile to separate the different saquayamycin analogues. Fractions are collected and

monitored by UV-Vis spectroscopy.

Characterization: The purified compounds, including Saquayamycin C (identified as

compound P41B in one study), are characterized by spectroscopic methods, including UV-

visible spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and

mass spectrometry to confirm their structure and purity.[2]

Diagram 2: Experimental Workflow for Saquayamycin Isolation
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Caption: Workflow for isolating Saquayamycins.
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Mechanism of Action
While the specific molecular mechanism of Saquayamycin C has not been elucidated, studies

on the closely related analogue Saquayamycin B1 provide a potential model. Research has

shown that Saquayamycin B1 inhibits the proliferation, invasion, and migration of human

colorectal cancer cells by targeting the PI3K/AKT signaling pathway. This pathway is a critical

regulator of cell survival, growth, and apoptosis, and its dysregulation is a hallmark of many

cancers. Inhibition of this pathway by Saquayamycin B1 leads to apoptosis (programmed cell

death) and a reduction in the epithelial-mesenchymal transition (EMT), a process involved in

cancer metastasis. It is plausible that Saquayamycin C exerts its anticancer effects through a

similar mechanism.

Diagram 3: Proposed PI3K/AKT Signaling Pathway Inhibition
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Caption: Potential inhibition of the PI3K/AKT pathway.

Conclusion
Saquayamycin C is a promising natural product with demonstrated antimicrobial and

anticancer properties. While detailed characterization and mechanistic studies specific to this

analogue are limited in the current literature, the extensive research on the saquayamycin
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family provides a strong foundation for future investigation. The data on related compounds

suggest that Saquayamycin C likely possesses potent biological activity, potentially mediated

through the inhibition of key cellular signaling pathways such as PI3K/AKT. Further research is

warranted to fully elucidate the chemical structure, biological activity spectrum, and mechanism

of action of Saquayamycin C, which could pave the way for its development as a therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1681453?utm_src=pdf-body
https://www.benchchem.com/product/b1681453?utm_src=pdf-body
https://www.benchchem.com/product/b1681453?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3840796/
https://pubmed.ncbi.nlm.nih.gov/24139182/
https://pubmed.ncbi.nlm.nih.gov/24139182/
https://dcchemicals.com/msds/MSDS_DC76029.html
https://pubchem.ncbi.nlm.nih.gov/compound/Saquayamycins-A
https://pmc.ncbi.nlm.nih.gov/articles/PMC3412564/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3412564/
https://scispace.com/pdf/antimicrobial-activity-of-saquayamycins-produced-by-2b8gtamzh5.pdf
https://www.benchchem.com/product/b1681453#chemical-structure-and-properties-of-saquayamycin-c
https://www.benchchem.com/product/b1681453#chemical-structure-and-properties-of-saquayamycin-c
https://www.benchchem.com/product/b1681453#chemical-structure-and-properties-of-saquayamycin-c
https://www.benchchem.com/product/b1681453#chemical-structure-and-properties-of-saquayamycin-c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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